
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride
Overview
Description
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is a useful research compound. Its molecular formula is C12H15ClF2N2O and its molecular weight is 276.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS Number: 135634-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₂H₁₅ClF₂N₂O
- Molecular Weight : 276.71 g/mol
- Boiling Point : 383.2 °C at 760 mmHg
- Flash Point : 185.6 °C
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-difluorobenzoyl chloride with piperidine followed by oxime formation and subsequent hydrochloride salt formation. The detailed synthetic route is documented in several patents and scientific articles .
Anticancer Properties
Recent studies have indicated that derivatives of the compound exhibit significant anticancer activities. For instance, a study highlighted the effect of oxime derivatives on various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 1.52 | Induces apoptosis |
Compound B | HeLa | 0.15 | Inhibits tubulin polymerization |
Compound C | A549 | 0.21 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Antioxidant Activity
In vitro assays have demonstrated that derivatives of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime exhibit antioxidant properties. The presence of electron-donating groups on the phenyl ring enhances this activity significantly. For example, compounds with trimethoxy substitutions showed promising results in scavenging free radicals .
Neuropharmacological Effects
There is also evidence suggesting that this compound may have neuropharmacological effects similar to those of risperidone, a known antipsychotic. The oxime derivative has been studied for its ability to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia .
Case Studies
-
Case Study on Cancer Treatment :
In a xenograft model using MDA-MB-468 breast cancer cells, administration of a related compound showed a 77% reduction in tumor growth without significant weight loss in treated animals. This highlights the potential for therapeutic application in oncology . -
Neuropharmacological Assessment :
A study assessing the impact of this compound on dopaminergic signaling pathways indicated that it could effectively modulate these pathways, suggesting its use in neurological disorders .
Scientific Research Applications
Synthesis and Production
The synthesis of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is primarily achieved through alkali-catalyzed reactions. The compound is produced by reacting 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxide in the presence of an alkali. This reaction yields a mixture that can be hydrolyzed to produce risperidone, a widely used antipsychotic medication .
Synthesis Pathway Example
A notable method for synthesizing risperidone involves refluxing 5.52 g of this compound with potassium hydroxide. The process results in a yield of approximately 75% after purification steps .
Antipsychotic Drug Development
One of the primary applications of this compound is in the synthesis of antipsychotic drugs such as risperidone and iloperidone. These drugs are crucial for the treatment of schizophrenia and bipolar disorder. The compound serves as an intermediate in the production of these medications, facilitating their development and formulation .
Potassium Channel Blockers
The compound has also been explored for its potential use in synthesizing amine derivatives that act as potassium channel blockers. These derivatives are being investigated for their therapeutic effects in treating autoimmune and inflammatory diseases .
Case Study: Synthesis Efficiency
A study demonstrated that using this compound in the synthesis of risperidone resulted in high yields and purity levels, making it a preferred choice for pharmaceutical manufacturers . This efficiency is critical in industrial applications where cost-effectiveness and scalability are paramount.
Research on Impurities
Research has identified this compound as a significant impurity in paliperidone formulations. Understanding its properties and behavior during drug synthesis helps improve the quality control processes within pharmaceutical manufacturing .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride?
Methodological Answer: The compound is synthesized through a multi-step process:
Oxime Formation : React 2,4-difluorophenyl-(4-piperidinyl)methanone with hydroxylamine hydrochloride under reflux in methanol or ethanol. This step introduces the oxime group ( ).
Substitution Reactions : For functionalization, the oxime intermediate can react with sulfonyl chlorides (e.g., 2,5-dichlorobenzenesulfonyl chloride) in basic conditions (e.g., triethylamine) to introduce sulfonyl groups ( ).
Purification : Final purification is achieved via recrystallization or chromatography ( ).
Key Considerations : Monitor reaction pH and temperature to avoid overoxidation or decomposition of the oxime group.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the oxime configuration and substituent positions ( ).
- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular conformation (e.g., chair conformation of the piperidine ring) and hydrogen-bonding networks ( ).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch of oxime at ~1600 cm) ( ).
Best Practice : Cross-validate spectral data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemistry ( ).
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during oxime formation?
Methodological Answer:
- Isomer Separation : Oximes often form E/Z isomers. Use fractional crystallization (e.g., MeOH/EtOAc mixtures) or preparative chromatography to isolate isomers. For example, Z-isomers may crystallize as green crystals, while E-isomers are yellow ( ).
- Reaction Optimization : Adjust reaction time and stoichiometry of hydroxylamine hydrochloride to favor specific isomers. Longer reaction times may equilibrate isomers ( ).
Data Contradiction Note : Conflicting isomer ratios in literature (e.g., 45:55 vs. 1:1 Z/E) highlight the need for solvent polarity and temperature control ( ).
Q. How are intermolecular interactions in the crystal lattice analyzed to predict stability?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies interactions (e.g., O–H···O and C–H···O hydrogen bonds) contributing to crystal packing ( ).
- Energy Framework Analysis : Computes interaction energies (electrostatic, dispersion) to identify dominant stabilizing forces (e.g., π-π stacking vs. halogen bonds) ( ).
- Thermogravimetric Analysis (TGA) : Correlates thermal stability (e.g., stability up to 170°C) with interaction strength ( ).
Practical Tip : Combine experimental TGA data with computational models to predict decomposition pathways.
Q. What computational methods validate the experimental structure and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry and compare bond lengths/angles with SCXRD data ( ).
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4–5 eV) to assess reactivity and charge-transfer potential ( ).
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., oxime oxygen as a reactive hotspot) ( ).
Validation Step : Use software like Gaussian or ORCA to replicate experimental findings and refine force fields.
Q. How is this compound utilized in pharmacological research?
Methodological Answer:
- Intermediate in Drug Synthesis : The compound is a precursor to antipsychotics like risperidone. React with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to form key intermediates ( ).
- Receptor Binding Studies : Modify the oxime group to explore structure-activity relationships (SAR) for CNS targets ( ).
Experimental Design : Use radioligand assays to compare binding affinity of oxime derivatives vs. parent ketones.
Q. Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Variable Factors : Yields (e.g., 57% vs. 91% in ) depend on solvent purity, reaction scale, and isomer ratios.
- Troubleshooting :
- Use anhydrous solvents to minimize hydrolysis.
- Optimize equivalents of hydroxylamine hydrochloride (excess may degrade the oxime).
Reproducibility Tip : Report detailed reaction conditions (e.g., solvent, temperature, stoichiometry) to enable cross-study comparisons.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWKXXFKMUDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723695 | |
Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135634-18-3 | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135634-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,4-Difluorophenyl)(piperidin-4-yl)methylidene]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.